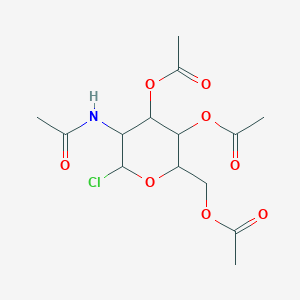

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

Beschreibung

Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 72784-42-0) is a cyclopropane derivative characterized by a strained three-membered ring, an amino group, and a methyl ester functionality. Its molecular formula is C₅H₉NO₂·HCl, with a molecular weight of 151.59 g/mol . It is typically stored at -20°C for long-term stability and exhibits solubility in polar solvents like water and methanol, facilitated by its hydrochloride salt form .

The compound’s reactivity stems from the cyclopropane ring’s inherent strain and the presence of both amino and ester groups, enabling participation in diverse reactions such as ester hydrolysis, nucleophilic substitutions, and ring-opening processes .

Eigenschaften

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYKQAWUWXLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952923 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3068-34-6 | |

| Record name | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride (CAS RN: 3068-34-6) is a synthetic carbohydrate derivative that has garnered interest in biochemical and medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, properties, and biological activities, supported by relevant studies and data.

Synthesis

The compound is synthesized through a series of chemical reactions starting from 2-acetamido-2-deoxy-D-glucose. The synthesis involves acetylation and chlorination processes to yield the final product. A notable study by McLaren et al. (1977) provides a detailed methodology for the synthesis of this compound, highlighting modifications to existing methods to improve yield and purity .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic Anhydride | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose |

| 2 | Chlorination | Thionyl Chloride | This compound |

- Molecular Formula : C₁₄H₂₀ClNO₈

- Molecular Weight : 365.76 g/mol

- Appearance : White to light yellow powder

- Purity : >93.0%

Biological Activity

The biological activities of this compound have been explored primarily in the context of its role as a glycosyl donor in glycosylation reactions and its potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of this compound can be used in the synthesis of glycosylated derivatives of antiviral agents. For instance, it has been utilized in the total synthesis of glycosylated human interferon-γ, demonstrating its utility in enhancing the pharmacological properties of therapeutic proteins .

Enzyme Inhibition

Studies have shown that certain acetylated sugars can act as inhibitors for specific glycosidases. The chlorinated derivative may exhibit similar properties, potentially serving as a competitive inhibitor for enzymes involved in carbohydrate metabolism. This aspect is significant for developing treatments for diseases related to carbohydrate metabolism disorders.

Immunomodulatory Effects

There is emerging evidence suggesting that compounds similar to this compound can modulate immune responses. This modulation could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Case Studies

- Glycosylation Reactions : A study demonstrated the effectiveness of this compound as a glycosyl donor in synthesizing complex oligosaccharides. The reactions showed high yields and selectivity, indicating its potential use in carbohydrate chemistry .

- Antiviral Applications : In a clinical context, derivatives synthesized using this compound were tested against viral pathogens and displayed promising antiviral activity, suggesting potential applications in antiviral drug development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Cyclopropane/Cyclobutane Derivatives

Structural and Functional Differences

Ester vs. Carboxylic Acid: Methyl 1-aminocyclopropanecarboxylate hydrochloride and its ethyl analog are esters, enhancing their lipophilicity compared to ACC, a carboxylic acid critical in plant ethylene synthesis . The ester group facilitates membrane permeability in drug design, while ACC’s acid form is pivotal in biochemical pathways .

Substituent Effects: The aminomethyl group in Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl introduces additional hydrogen-bonding capacity, making it more biologically active than the simpler amino derivative . Ethyl substituents (e.g., in Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl) increase steric hindrance, affecting binding to enzyme active sites .

Ring Size: Cyclobutane derivatives (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid HCl) exhibit reduced ring strain compared to cyclopropanes, altering their reactivity and stability .

Q & A

Q. What are the standard synthetic routes for 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, and how are critical intermediates characterized?

The compound is synthesized via sequential protection and activation steps. Starting with 2-deoxy-D-glucose, hydroxyl groups are acetylated using acetic anhydride/acetic acid, followed by treatment with acetyl chloride to form the chloride derivative . Key intermediates (e.g., glycosyl azides or amines) are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-TOF) to confirm regiochemistry and anomeric configuration .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : Distinguishes anomeric configuration (α vs. β) via coupling constants (e.g., for α-configuration) .

- Mass Spectrometry : Validates molecular weight and detects impurities (e.g., deacetylated by-products) .

- TLC/HPLC : Monitors reaction progress and purity using solvent systems like heptane/acetone (3:7) .

Q. What are the primary research applications of this compound in glycobiology?

It serves as a glycosyl donor for synthesizing oligosaccharides, glycopeptides, and glycoconjugates. Applications include:

- Enzymatic studies (e.g., glycosyltransferase substrate specificity assays) .

- Solid-phase peptide synthesis (SPPS) of N-linked glycoproteins .

- Preparation of glycosidase inhibitors via azide-alkyne click chemistry .

Advanced Research Questions

Q. How do different N-protecting groups influence glycosylation efficiency and stereochemical outcomes when using this compound as a donor?

Four N-protecting groups—TFA, Troc, Phth, and TCP—have been tested. Phthaloyl (Phth) provides superior stereocontrol (β-selectivity >90%) in glycosylation with diosgenin, while TCP enhances solubility in non-polar solvents. Yields vary: Phth (78%), Troc (65%), TCP (82%) . Mechanistically, bulky groups (e.g., TCP) hinder undesired side reactions like orthoester formation .

Q. What strategies optimize glycosylation reactions to minimize side products (e.g., orthoesters or aglycone transfer)?

- Solvent System : Use dichloromethane (DCM) with molecular sieves to suppress hydrolysis .

- Catalyst : Silver triflate promotes β-selectivity via neighboring-group participation .

- Temperature : Reactions at −40°C reduce anomeric scrambling .

- Donor-Acceptor Ratio : A 1.2:1 ratio minimizes aglycone transfer .

Q. How is this compound integrated into solid-phase glycopeptide synthesis, and what challenges arise in maintaining glycosidic bond integrity?

The compound is coupled to Fmoc-protected amino acids (e.g., Fmoc-Asp-OtBu) using carbodiimide activation. Challenges include:

Q. What mechanistic insights have been gained from studying this compound's reactivity with glycosyltransferases?

Kinetic studies using enzymatic assays reveal:

Q. How do competing reaction pathways (e.g., azide substitution) affect synthetic utility in generating diverse glycoconjugates?

The chloride can be converted to an azide (via NaN₃) or amine (via hydrogenolysis), enabling diverse conjugates:

Q. What are the implications of acetyl migration during storage, and how can this be monitored?

Acetyl migration from O-3 to O-4 (detected via ¹H NMR peak shifts at δ 5.2–5.4 ppm) occurs in humid conditions. Prevention strategies:

Q. How does this compound's reactivity compare to its beta-anomer in glycosylation, and what methods ensure anomeric control?

The α-anomer exhibits higher reactivity due to reduced steric hindrance, but β-selectivity is achieved using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.